6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% (6-DMP-2HOP) is a chemical compound composed of a six-carbon ring with two methyl groups, a phenyl group, and a hydroxypyridine group. It is a white crystalline solid and is soluble in water. 6-DMP-2HOP has a wide range of applications in the scientific research community, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-(2,3-Dimethylphenyl)-2-hydroxypyridine involves the reaction of 2,6-dimethylpyridine with 2,3-dimethylbenzaldehyde in the presence of a base to form the corresponding Schiff base, which is then reduced using a reducing agent to yield the final product.
Starting Materials
2,6-dimethylpyridine, 2,3-dimethylbenzaldehyde, base, reducing agent
Reaction
Step 1: React 2,6-dimethylpyridine with 2,3-dimethylbenzaldehyde in the presence of a base to form the corresponding Schiff base., Step 2: Reduce the Schiff base using a reducing agent to yield 6-(2,3-Dimethylphenyl)-2-hydroxypyridine.
Scientific Research Applications
6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% has been used in the scientific research community for a variety of applications. It has been used to study the mechanism of action of enzymes such as cytochrome P450 and other metabolic enzymes. It has also been used to study the biochemical and physiological effects of drugs and other compounds. In addition, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% has been used as a drug delivery system for targeted delivery of drugs to specific areas of the body.
Mechanism Of Action
The mechanism of action of 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to involve the binding of the compound to active sites on enzymes, such as cytochrome P450. This binding results in an increase in the enzyme’s activity, which then leads to the desired biochemical or physiological effect.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% depend on the application. For example, when used as a drug delivery system, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% can be used to deliver drugs to specific areas of the body, such as the brain or liver. When used to study the mechanism of action of enzymes, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% can be used to study the effects of drugs on the activity of the enzyme.
Advantages And Limitations For Lab Experiments
The main advantage of 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% for lab experiments is its high yield of up to 95%. This makes it ideal for large-scale experiments. However, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% can be difficult to synthesize, and the reaction requires an acid catalyst. In addition, the compound is not very stable, so it must be stored carefully.
Future Directions
The potential future directions for 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% include further research into its mechanism of action, biochemical and physiological effects, and drug delivery applications. In addition, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on other enzymes, such as proteases and kinases. Finally, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on other biological systems, such as the immune system.
properties
IUPAC Name |
6-(2,3-dimethylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-3-6-11(10(9)2)12-7-4-8-13(15)14-12/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPOVOSNIGEKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682573 |
Source
|
Record name | 6-(2,3-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dimethylphenyl)pyridin-2(1H)-one | |
CAS RN |
1111111-17-1 |
Source
|
Record name | 6-(2,3-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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